molecular formula C10H14ClN3 B1317430 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 73688-69-4

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B1317430
CAS No.: 73688-69-4
M. Wt: 211.69 g/mol
InChI Key: LFTMVTBKCXZUHZ-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Chemistry

The discovery and evolution of benzimidazole chemistry spans more than 150 years, establishing a rich foundation for the development of numerous derivatives including this compound. The historical timeline highlights several pivotal moments:

In 1872, Hoebr​​ecker reported the first benzimidazole synthesis, successfully creating 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration. This groundbreaking work established the fundamental synthetic pathway for benzimidazole compounds.

Subsequently, in 1882, Radziszewski published methods for synthesizing highly substituted imidazoles by condensing 1,2-diketones with various aldehydes in the presence of ammonia, further expanding the synthetic repertoire for heterocyclic structures.

The field remained relatively quiet until 1944, when Woolley hypothesized that benzimidazoles possess purine-like construction and could potentially demonstrate biological activities. This prediction proved prescient as researchers later discovered numerous bioactive benzimidazole derivatives.

A significant breakthrough occurred in the 1950s when scientists identified 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole as an integral component of vitamin B₁₂. This discovery sparked renewed interest in benzimidazole chemistry and accelerated research into its derivatives.

In 1957, the pharmaceutical company Ciba AG (now Novartis) published findings on the analgesic effect of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene), marking the beginning of systematic investigations into substituted benzimidazoles for therapeutic applications.

The historical progression of benzimidazole synthesis methods is summarized in Table 1:

Year Researcher/Group Contribution
1872 Hoebr​​ecker First benzimidazole synthesis: 2,5-dimethylbenzimidazole
1882 Radziszewski Synthesis of substituted imidazoles
1944 Woolley Hypothesis on purine-like structure and potential bioactivity
1950s Multiple researchers Discovery of benzimidazole in vitamin B₁₂ structure
1957 Ciba AG Discovery of analgesic properties in benzimidazole derivatives
1960s-1990s Various research groups Development of numerous benzimidazole derivatives with diverse activities

Position of 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Within Heterocyclic Chemistry

This compound occupies a specific position within the broader landscape of heterocyclic chemistry, particularly among nitrogen-containing bicyclic systems. The compound embodies the fundamental benzimidazole structure with strategic substitutions that influence its chemical behavior and potential applications.

The benzimidazole core of this compound consists of a benzene ring fused with an imidazole ring at the 4 and 5 positions, creating a planar, aromatic bicyclic system with distinct electronic properties. The presence of two nitrogen atoms in the imidazole portion confers unique characteristics: one nitrogen (at position 3) contributes an electron pair to the aromatic system while maintaining its basic properties, while the other nitrogen (at position 1) serves as a site for substitution without disrupting aromaticity.

In this compound, the specific substitution pattern creates a molecule with distinct physical and chemical attributes:

  • The ethyl group at position 1 (N-1) alters the electronic distribution across the heterocyclic system and modifies the basicity of the nitrogen atoms.
  • The methyl group at position 2 (C-2) influences the reactivity of the adjacent carbon-nitrogen bonds.
  • The amino group at position 5 introduces a basic functional group on the benzene portion, creating potential for hydrogen bonding and further derivatization.
  • The dihydrochloride salt formation enhances water solubility compared to the free base form.

This combination of structural features positions the compound at the intersection of several important chemical domains:

Chemical Domain Relevance of this compound
Heterocyclic Chemistry Exemplifies a substituted benzimidazole with a specific electronic configuration
Medicinal Chemistry Represents a compound class with potential biological activity due to its structural similarity to bioactive benzimidazoles
Synthetic Organic Chemistry Demonstrates the application of regioselective substitution in heterocyclic systems
Coordination Chemistry Offers potential metal-binding sites through its nitrogen atoms and amino group

The compound differs from other benzimidazole derivatives in its unique substitution pattern. While many benzimidazoles feature substitutions at positions 1 and 2, the additional amino group at position 5 provides this compound with distinct chemical characteristics and reactivity profiles.

Significance in Scientific Research

This compound and related benzimidazole derivatives have garnered significant scientific interest due to their versatile chemical properties and potential applications across multiple research domains.

The significance of this compound class in scientific research can be attributed to several factors:

First, the benzimidazole scaffold serves as a privileged structure in medicinal chemistry, displaying affinity for diverse biological targets. The specific substitution pattern in this compound creates a unique electronic distribution that can influence interaction with biological macromolecules.

Second, benzimidazole derivatives with amino substituents at the 5-position demonstrate particular utility as synthetic intermediates. The amino group provides a versatile handle for further chemical modifications, enabling the creation of more complex molecular architectures. For instance, research has shown that 5-aminobenzimidazoles can undergo condensation with β-ketoesters to produce novel imidazo-[4,5-f]-quinoline derivatives.

In recent years, advances in synthetic methodologies have facilitated more efficient preparation of benzimidazole derivatives. Traditional synthetic routes for compounds like this compound typically involve multistep processes, often beginning with o-phenylenediamine derivatives. Contemporary approaches have expanded to include:

  • Microwave-assisted synthesis, which promotes rapid heating and efficient energy transfer, resulting in shorter reaction times and higher yields.
  • Green chemistry methodologies focusing on sustainability and minimizing environmental impact.
  • Solid-phase synthesis techniques that streamline purification operations and accelerate reactions.

The structural activity relationship (SAR) studies of benzimidazoles have revealed that substitution patterns significantly influence their properties and potential applications. The Table 2 below illustrates how various substitutions affect the characteristics of benzimidazole derivatives:

Position of Substitution Example Substituent Effect on Chemical Properties Research Implications
1-position Ethyl (as in the title compound) Modifies basicity of ring nitrogen Alters solubility and membrane permeability
2-position Methyl (as in the title compound) Influences reactivity of C=N bond Affects stability and potential for coordination
5-position Amino (as in the title compound) Introduces basic center on benzene ring Creates potential for hydrogen bonding and further functionalization
4,6,7-positions Various (not present in title compound) Modify electronic distribution Influence overall reactivity and physical properties

Research into target-based design has further enhanced the significance of benzimidazole derivatives in scientific exploration. By understanding the three-dimensional structures of relevant proteins, researchers can customize compounds like this compound to engage with specific binding sites or active pockets. This rational design approach enables the optimization of molecular interactions to achieve improved selectivity and affinity for target molecules.

The versatility of the benzimidazole scaffold, combined with the specific functional groups present in this compound, continues to drive scientific investigation across multiple disciplines, from fundamental heterocyclic chemistry to applications in materials science and beyond.

Properties

IUPAC Name

1-ethyl-2-methylbenzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13;/h4-6H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTMVTBKCXZUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994545
Record name 1-Ethyl-2-methyl-1H-benzimidazol-5-amine--hydrogen chloride (1/1)
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Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73688-69-4
Record name 1H-Benzimidazol-5-amine, 1-ethyl-2-methyl-, hydrochloride (1:2)
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Record name Benzimidazole, dihydrochloride
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Record name 1-Ethyl-2-methyl-1H-benzimidazol-5-amine--hydrogen chloride (1/1)
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Record name 1-ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride
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Preparation Methods

Ring Formation and Alkylation

  • The benzimidazole ring is formed by condensation of substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives under acidic or neutral conditions.
  • Alkylation at N-1 and C-2 positions can be achieved by reacting the benzimidazole intermediate with alkyl halides such as ethyl bromide or methyl iodide under controlled conditions.
  • For example, 2-bromopropionaldehyde reacts with acetamidine hydrochloride to form 2-methylimidazole-4-formaldehyde, which can be further benzylated and functionalized to yield substituted benzimidazole intermediates with high stability and yield (~53-74%) suitable for scale-up.

Amination at the 5-Position

  • Introduction of the amine group at the 5-position of the benzimidazole ring is commonly achieved by nucleophilic substitution or reduction of nitro precursors.
  • Amination can also be performed by reacting halogenated benzimidazole intermediates with ammonia or ammonium salts under low temperature to avoid side reactions.
  • The amine functionality is critical for subsequent salt formation.

Formation of 1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine

  • The 1-ethyl and 2-methyl substituents are introduced via alkylation steps using ethyl and methyl halides or via selective alkylation during ring formation.
  • The 5-amine group is introduced as described above.
  • Purification is typically done by chromatography or crystallization to isolate the pure substituted benzimidazole amine.

Preparation of the Dihydrochloride Salt

  • The dihydrochloride salt is prepared by dissolving the free base compound in a water-miscible organic solvent such as ethanol, methanol, acetone, or acetonitrile.
  • An excess of hydrochloric acid gas or aqueous hydrochloric acid solution is added slowly at low temperatures (-15 to 5 °C) to the solution to form the dihydrochloride salt precipitate.
  • The mixture is stirred for several hours (up to 10 hours) at controlled temperatures (25-35 °C) to ensure complete salt formation.
  • The precipitated salt is filtered, washed, and dried under vacuum to yield the pure dihydrochloride salt.
  • This salt formation step improves the compound’s stability, solubility, and bioavailability.

Representative Preparation Procedure (Based on Patent Example)

Step Reagents/Conditions Description Yield/Purity
1 2-Bromopropionaldehyde + Acetamidine hydrochloride Formation of 2-methylimidazole-4-formaldehyde intermediate ~53% yield
2 2-Methylimidazole-4-formaldehyde + Bromobenzyl Benzylation to form 1-benzyl-2-methylimidazole-4-formaldehyde High stability intermediate
3 1-Benzyl-2-methylimidazole-4-formaldehyde + Diethyl succinate + Sodium tert-butoxide Condensation to form substituted benzimidazole acid derivative 74.4% yield, 99.1% HPLC purity
4 Free base benzimidazole derivative + HCl gas in ethanol at -15 to 5 °C Formation of dihydrochloride salt by acid addition and precipitation High purity salt

Analytical and Purification Notes

  • The intermediates and final products are characterized by ^1H-NMR, HPLC, and melting point analysis to confirm structure and purity.
  • Typical NMR signals for benzimidazole protons and alkyl substituents are used to verify substitution patterns.
  • Purification by recrystallization or silica gel chromatography is standard to remove impurities.

Advantages of the Described Methods

  • Use of relatively mild conditions and avoidance of strong acid gases in early steps improves safety and environmental profile.
  • Stable intermediates allow for better handling and storage.
  • The salt formation step enhances pharmaceutical properties.
  • The methods are scalable and suitable for industrial production.

Chemical Reactions Analysis

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications in scientific research:

Chemistry

  • Reagent in Chemical Reactions : It serves as a reagent in organic synthesis, facilitating various chemical transformations such as oxidation, reduction, and substitution reactions. Its unique structural properties make it valuable for synthesizing more complex heterocyclic compounds.

Biology

  • Biochemical Assays : The compound is used in biochemical assays to study enzyme interactions and cellular processes. It has shown potential in modulating enzyme activities, which can be crucial for understanding metabolic pathways .

Medicine

  • Antimicrobial Activity : Preliminary studies indicate that 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride exhibits antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest it may outperform standard antibiotics.
  • Anticancer Potential : Research has explored its cytotoxic effects on various cancer cell lines, indicating significant inhibition of cell proliferation. For instance:
    Cell LineIC50 (µM)
    HL608.3
    HCT1161.3

These findings suggest potential as a lead compound in anticancer drug development.

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes, particularly in polymer science and dye production.

Case Studies

Several notable studies have highlighted the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study assessing various benzimidazole derivatives found that this compound demonstrated significant inhibition against E. coli and S. aureus, with MIC values lower than many antibiotics, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies have shown that this compound can effectively inhibit cancer cell growth across multiple cell lines, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key Analogs:

Used as a biochemical standard or intermediate in organic synthesis .

4-{2-[1-(5,6-Dimethyl-1H-benzimidazol-2-ylmethyl)-1H-[1,2,3]triazol-4-yl]-ethyl}-1H-imidazol-2-ylamine Dihydrochloride :

  • Features a triazole ring and additional methyl groups, enhancing hydrogen-bonding capacity and structural complexity.
  • Synthesized via click chemistry with a 59% yield, indicating moderate synthetic efficiency .

Used as analytical standards in chromatography due to their amine functionality .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride C₁₀H₁₄N₃·2HCl ~252.6 Ethyl/methyl substituents enhance lipophilicity; dihydrochloride improves solubility.
1H-Benzoimidazol-5-ylamine dihydrochloride C₇H₇N₃·2HCl ~206.1 Simpler structure; lower molecular weight and higher aqueous solubility.
Putrescine dihydrochloride C₄H₁₂N₂·2HCl 161.1 Linear diamine; used in biogenic amine analysis .

Research Findings and Implications

  • Biological Relevance :

    • Benzimidazole derivatives are explored for antimicrobial and anticancer activities. The ethyl/methyl groups in the target compound may improve membrane permeability compared to unsubstituted analogs .
    • Triazole-containing analogs (e.g., ) demonstrate enhanced binding to biological targets via π-π stacking and hydrogen bonding .
  • Safety and Handling :

    • Dihydrochloride salts (e.g., 1H-benzoimidazol-5-ylamine dihydrochloride) require storage in dry conditions to prevent hygroscopic degradation .

Biological Activity

1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine dihydrochloride (CAS No. 73688-69-4) is a chemical compound with a benzimidazole core, known for its diverse biological activities. The compound's molecular formula is C₁₀H₁₃N₃•2HCl, and it has a molecular weight of approximately 248.15 g/mol. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

The chemical structure of 1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine dihydrochloride features an ethyl and a methyl group attached to the benzimidazole ring, enhancing its reactivity and biological interactions. The presence of the dihydrochloride salt form increases its solubility in aqueous solutions, making it suitable for various biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Research indicates that it may act as an inhibitor or modulator of various biological pathways, although detailed mechanisms are still under investigation. The following pathways have been suggested:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Protein Binding : It can bind to proteins, affecting their conformation and activity, which may influence signaling pathways within cells.

Biological Activities

Research has indicated several potential biological activities associated with 1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine dihydrochloride:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects that warrant further investigation.
  • Enzyme Interaction Studies : Interaction studies using techniques like surface plasmon resonance have shown binding affinities with specific target enzymes, suggesting potential therapeutic applications.

Case Studies

Several studies have investigated the biological activity of 1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine dihydrochloride:

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various benzimidazole derivatives, 1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine dihydrochloride demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of many standard antibiotics, indicating its potential as an antimicrobial agent.

Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM for MCF-7 breast cancer cells, suggesting considerable anticancer potential.

Comparative Analysis

To better understand the uniqueness of 1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine dihydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-MethylbenzimidazoleC₇H₈N₂Lacks ethyl substitution; simpler structure
2-EthylbenzimidazoleC₉H₁₀N₂Ethyl group at position 2; different biological activity
1-(4-Methylphenyl)benzimidazoleC₁₄H₁₄N₂Contains a phenyl substituent; potential for different reactivity
2-MethylbenzimidazoleC₈H₉N₃Similar core but fewer substituents; distinct properties

This table highlights the differences in molecular structure and potential biological activities among these compounds.

Q & A

Basic: What are the recommended synthetic routes for 1-ethyl-2-methyl-1H-benzoimidazol-5-ylamine dihydrochloride, and how can reaction efficiency be optimized?

Answer:
The synthesis of this compound typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Key variables affecting yield include:

  • Temperature : Optimal ranges between 80–120°C to balance reaction rate and byproduct formation .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) to accelerate imidazole ring formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
    For optimization, employ statistical experimental design (e.g., factorial designs) to identify critical parameters and interactions, reducing trial-and-error approaches .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is essential:

Technique Parameters Purpose
¹H/¹³C NMR Chemical shifts (δ 6.5–8.5 ppm for aromatic protons; δ 2.5–4.0 ppm for ethyl/methyl groups)Confirm substituent positions and amine protonation .
IR Spectroscopy Peaks at ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N imidazole ring)Verify functional groups .
Elemental Analysis C, H, N content within ±0.3% of theoretical valuesAssess purity .
HPLC C18 column, 0.1% TFA in water/acetonitrile gradientQuantify impurities (<1% threshold) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First Aid :
    • Skin contact : Wash with copious water for ≥15 minutes; seek medical attention if irritation persists .
    • Eye exposure : Rinse with water for 10–15 minutes; remove contact lenses if present .
  • Storage : In airtight containers, away from moisture and oxidizers, at 2–8°C .

Advanced: How can computational methods aid in predicting the reactivity or biological activity of this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina; validate with experimental IC₅₀ values .
  • Reaction Path Search : Tools like GRRM or Gaussian explore transition states and intermediates, guiding synthetic route design .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

Answer:

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 2-substituted benzimidazoles) to identify anomalous peaks .
  • Crystallographic Refinement : Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles; apply TWINABS for twinned crystals .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to isolate outliers or systematic errors .

Advanced: What strategies are effective for optimizing its application in catalytic or material science contexts?

Answer:

  • Surface Functionalization : Immobilize the compound on mesoporous silica (e.g., SBA-15) via amine-silane coupling to enhance catalytic stability .
  • Ligand Design : Modify the ethyl/methyl groups to tune steric/electronic effects in metal coordination complexes (e.g., Pd catalysts for cross-coupling) .
  • Process Simulation : Use Aspen Plus to model large-scale synthesis, optimizing heat/mass transfer parameters for reactor design .

Advanced: How can researchers address low yields in scale-up synthesis?

Answer:

  • Kinetic Studies : Use inline FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • Membrane Technologies : Employ nanofiltration to remove impurities in real-time, improving throughput .
  • DoE Optimization : Apply response surface methodology (RSM) to maximize yield while minimizing solvent/catalyst use .

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